

Caffeic Acid in Thrombocytopenia: A Comparative Analysis Against Standard-of-Care Therapies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **caffeic acid** with standard-of-care drugs for the treatment of thrombocytopenia, particularly focusing on Immune Thrombocytopenia (ITP). The information is presented to aid in research and development efforts in this therapeutic area.

Quantitative Efficacy Data

The following tables summarize the quantitative data from clinical studies on **caffeic acid** and standard-of-care treatments for thrombocytopenia.

Table 1: Caffeic Acid Efficacy in Thrombocytopenia



| Study/Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |
|--|---|--|--|---|
| Wang et al. (NCT02556814) [1][2] | Newly diagnosed adult ITP patients (platelet count <30 x 10°/L) | Caffeic acid tablets (0.3 g three times daily for 12 weeks) + High-Dose Dexamethasone (HD-DXM) | 24-week Sustained Response (SR) ¹ | 56.5% in the caffeic acid + HD-DXM group vs. 43.5% in the placebo + HD-DXM group. |
| Clinical Study (unnamed)[3][4] | Adult ITP patients | Caffeic acid tablets + Dexamethasone and Prednisone | Short-term effective rate | 84.62% in the caffeic acid group vs. 67.31% in the control group (P<0.05).[3][4] |
| Meta-Analysis (Yu et al.)[5][6][7] | Patients with thrombocytopeni a (various etiologies) | Caffeic acid tablets (CFA) | Overall treatment effectiveness | Statistically significant improvement in clinical outcomes and platelet counts with CFA. [5][7] |

 1 Sustained Response (SR) defined as the maintenance of a platelet count higher than 30×10^9 /L, at least doubling of the baseline platelet count, and an absence of bleeding.[1][2]

Table 2: Standard-of-Care Efficacy in Immune Thrombocytopenia (ITP)



| Drug Class | Drug | Study/Trial | Patient Population | Key Efficacy Endpoints | Results |
|--|--|---------------------------------|--|---|---|
| Corticosteroid s | Dexamethaso ne | Cheng et al. | Newly diagnosed adult ITP | Initial Response Rate | 82.1% with one or two courses of HD-DXM.[8] |
| Prednisone | ASH Guidelines[9] [10] | Newly diagnosed adult ITP | Initial Response Rate | Generally effective, but may have a slower onset than dexamethaso ne. | |
| Thrombopoiet in Receptor Agonists (TPO-RAs) | Eltrombopag | PETIT2 Trial[11] | Children with chronic ITP | Platelet response (≥6 of 8 weeks with platelets >50×109/L) | 40% in the eltrombopag group vs. 3% in the placebo group.[11] |
| Romiplostim | Phase 3 Study[12] | Adults with chronic ITP | Overall Response (platelet counts ≥50 × 10°/L during ≥4 weeks) | 83% in the romiplostim group.[12] | |
| Immunoglobu lins | Intravenous Immunoglobu Iin (IVIG) | Godeau et al. [13] | Adults with | Platelet Response | Rapid increase in platelet count in up to 85% of patients. |



Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies.

Caffeic Acid Clinical Trial Protocol (NCT02556814)[1][2] [14][15]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][14]
- Inclusion Criteria: Adults (18-80 years) with newly diagnosed primary ITP, untreated, with a platelet count <30 x 10⁹/L and bleeding manifestations.[15]
- Treatment Arms:
 - Experimental Group: Caffeic acid tablets (0.3 g three times daily for 12 weeks) combined with high-dose dexamethasone (40 mg/day for 4 days, with a second course after a 10-day interval if needed).[1][2][14]
 - Control Group: Placebo tablets plus the same high-dose dexamethasone regimen.[1][2]
 [14]
- Primary Endpoint: Sustained response at 24 weeks, defined as a platelet count ≥30 x 10°/L, at least a two-fold increase from baseline, and no bleeding.[1][2]
- Monitoring: Platelet counts were monitored regularly throughout the study. Adverse events were also recorded.[14]

Standard-of-Care Clinical Trial Protocols

- Study Design: A prospective, multicenter, randomized, controlled, open-label clinical trial.[8]
- Inclusion Criteria: Adults with newly diagnosed primary ITP and a platelet count <30 × 10⁹/L
 or bleeding symptoms.[8]
- Treatment Arms:



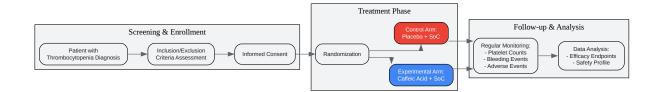
- HD-DXM Arm: Dexamethasone 40 mg/day orally for 4 consecutive days. A second course was given if the platelet count remained below 30 × 10⁹/L by day 10.[8]
- Prednisone Arm: Prednisone 1.0 mg/kg daily for 4 weeks, followed by a taper.[8]
- Primary Endpoint: Overall initial response and complete response.[8]
- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
- Inclusion Criteria: Children with chronic ITP who had an insufficient response to prior therapies.[11]
- Treatment Arms:
 - Eltrombopag Group: Oral eltrombopag with dose adjustments to maintain a target platelet count.[11]
 - o Placebo Group: Placebo.
- Primary Endpoint: Proportion of patients achieving at least 6 out of 8 non-consecutive weeks
 with a platelet count >50×10⁹/L during weeks 5-12 of therapy.[11]
- Study Design: A long-term, open-label safety and efficacy study.[12]
- Inclusion Criteria: Patients who had completed a previous romiplostim study for ITP.[12]
- Treatment: Weekly subcutaneous injections of romiplostim, with the dose adjusted to maintain a platelet count between 50 and 250 × 10⁹/L.[12]
- Endpoints: Long-term safety and efficacy, including the incidence of bleeding events.[12]
- Study Design: Varies, but often open-label studies or arms within larger comparative trials.
- Treatment: Typically, a total dose of 1.6-2.0 g/kg administered over 2 consecutive days (0.8-1.0 g/kg per day).[16][17]
- Endpoints: Rapidity and magnitude of platelet count increase.[13]



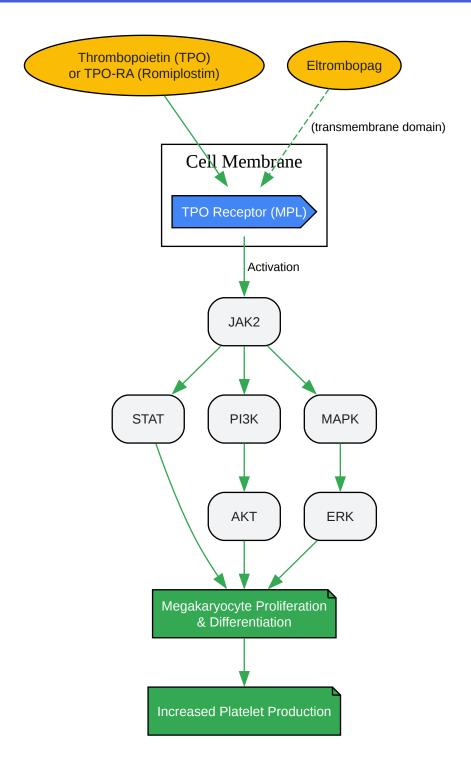
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and processes involved in the treatment of thrombocytopenia.

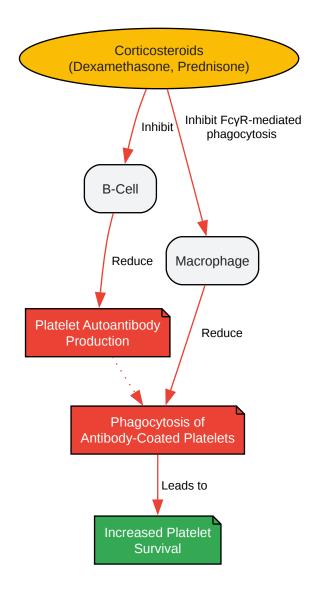












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